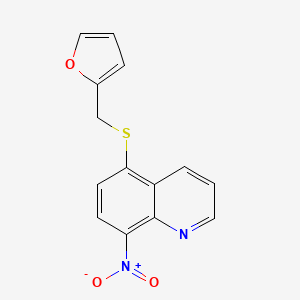
5-(Furan-2-ylmethylsulfanyl)-8-nitro-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-furylmethyl (8-nitro-5-quinolyl) sulfide is a heterocyclic compound that combines a furan ring and a quinoline ring through a sulfide linkage The presence of the nitro group on the quinoline ring enhances its reactivity and potential biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-furylmethyl (8-nitro-5-quinolyl) sulfide typically involves the following steps:
Nitration of Quinoline: The quinoline ring is nitrated to introduce the nitro group at the 8-position.
Formation of 2-furylmethyl Sulfide: The furan ring is functionalized to introduce a sulfide group.
Coupling Reaction: The final step involves coupling the nitrated quinoline with the 2-furylmethyl sulfide.
Industrial Production Methods
Industrial production of 2-furylmethyl (8-nitro-5-quinolyl) sulfide would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfide group in 2-furylmethyl (8-nitro-5-quinolyl) sulfide can undergo oxidation to form sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho or para to the nitro group on the quinoline ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives of the quinoline ring.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-furylmethyl (8-nitro-5-quinolyl) sulfide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Materials Science: The compound’s electronic properties could be exploited in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The biological activity of 2-furylmethyl (8-nitro-5-quinolyl) sulfide is primarily due to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the quinoline ring can intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
8-nitroquinoline: Similar in structure but lacks the furan ring and sulfide linkage.
2-furylmethyl sulfide: Contains the furan ring and sulfide linkage but lacks the quinoline ring and nitro group.
Uniqueness
2-furylmethyl (8-nitro-5-quinolyl) sulfide is unique due to the combination of the furan and quinoline rings, along with the presence of both a nitro group and a sulfide linkage. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H10N2O3S |
|---|---|
Molecular Weight |
286.31 g/mol |
IUPAC Name |
5-(furan-2-ylmethylsulfanyl)-8-nitroquinoline |
InChI |
InChI=1S/C14H10N2O3S/c17-16(18)12-5-6-13(11-4-1-7-15-14(11)12)20-9-10-3-2-8-19-10/h1-8H,9H2 |
InChI Key |
LSXKCFHWDFNYMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])SCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-5-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B11508640.png)
![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-(1-phenylethyl)acetamide](/img/structure/B11508645.png)
![3-{2-[(4-Nitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B11508649.png)
![N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}pyridine-4-carboxamide](/img/structure/B11508659.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone](/img/structure/B11508671.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-[(phenylsulfonyl)amino]butanamide](/img/structure/B11508685.png)
![12-(3,4-dihydroxyphenyl)-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one](/img/structure/B11508692.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11508699.png)
![2-[(2-hydroxyethyl)sulfanyl]-4-nitro-N-phenylbenzamide](/img/structure/B11508700.png)
![1-{2-fluoro-4-[(1E)-1-(2-phenylhydrazinylidene)ethyl]phenyl}-4-methylpiperazine](/img/structure/B11508706.png)
![3-(4-tert-butylphenyl)-5-[(4-methoxybenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11508707.png)
![(2Z)-N-[4-(hexyloxy)phenyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11508715.png)
![4-(9-ethyl-9H-carbazol-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11508730.png)
